1,6-Di(4H-1,2,4-triazol-4-yl)hexane
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Overview
Description
1,6-Di(4H-1,2,4-triazol-4-yl)hexane is a compound that features two 1,2,4-triazole rings attached to a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di(4H-1,2,4-triazol-4-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6-Di(4H-1,2,4-triazol-4-yl)hexane can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The triazole rings can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings.
Scientific Research Applications
1,6-Di(4H-1,2,4-triazol-4-yl)hexane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Di(4H-1,2,4-triazol-4-yl)hexane involves its interaction with various molecular targets. In medicinal applications, the triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl
- 1,3-Bis(4H-1,2,4-triazol-4-yl)benzene
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
1,6-Di(4H-1,2,4-triazol-4-yl)hexane is unique due to its hexane backbone, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can lead to unique properties in materials science and coordination chemistry applications.
Properties
Molecular Formula |
C10H16N6 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-[6-(1,2,4-triazol-4-yl)hexyl]-1,2,4-triazole |
InChI |
InChI=1S/C10H16N6/c1(3-5-15-7-11-12-8-15)2-4-6-16-9-13-14-10-16/h7-10H,1-6H2 |
InChI Key |
LDCYAUZGKPHRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1CCCCCCN2C=NN=C2 |
Origin of Product |
United States |
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